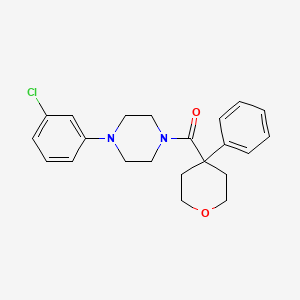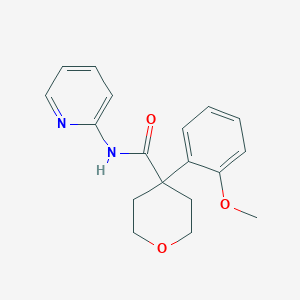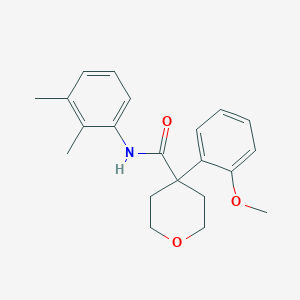![molecular formula C23H27ClN2O3 B6562816 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091140-58-7](/img/structure/B6562816.png)
1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine, also known as 3-CPMP, is a synthetic compound that has been used in a wide range of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various compounds and drugs, and to explore their mechanisms of action.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine has been used in a wide range of scientific research applications, including drug discovery, pharmacology, and toxicology. It has been used to study the biochemical and physiological effects of various compounds and drugs, and to explore their mechanisms of action. It has also been used to investigate the pharmacokinetics and pharmacodynamics of various compounds.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine is not fully understood, however, it is thought to act as an agonist at the 5-HT2A receptor, which is involved in a number of physiological processes, including appetite regulation, sleep-wake cycles, and mood. It is also thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine have been studied in a range of animal models, including rats and mice. It has been found to produce a range of effects, including increased locomotor activity, increased appetite, and increased body temperature. It has also been found to affect the levels of various neurotransmitters, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine in lab experiments has a number of advantages, including its high selectivity, cost-effectiveness, and ease of synthesis. However, there are also some limitations, such as the lack of understanding of its mechanism of action and the potential for side effects.
Orientations Futures
Given its wide range of applications, there are a number of potential future directions for the use of 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine. These include further research into its mechanism of action, its effects on various physiological processes, and its potential for use in drug discovery and development. Additionally, further research could be conducted into the potential for 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine to be used as a tool to study the effects of other compounds and drugs.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine can be synthesized from 1-chloro-4-methoxyphenyl-4-oxane-4-carbonyl piperazine, also known as 4-MPCP, using a palladium-catalyzed coupling reaction with 3-chlorophenylboronic acid. This reaction produces 1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine in high yields with excellent selectivity, and is a simple, cost-effective method for the synthesis of this compound.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(2-methoxyphenyl)oxan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-28-21-8-3-2-7-20(21)23(9-15-29-16-10-23)22(27)26-13-11-25(12-14-26)19-6-4-5-18(24)17-19/h2-8,17H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRMEFZGFWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)



![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)


![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
![4-butoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562839.png)